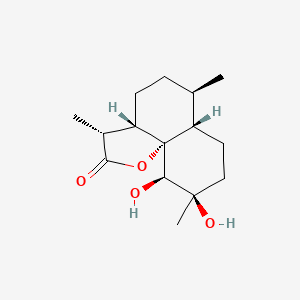

Arteannuin M

Description

Properties

IUPAC Name |

(3R,3aS,6R,6aS,9R,10R,10aS)-9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONFQQKKCDVNRC-GZEPNZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CC[C@@]([C@H]3O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901114813 | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207446-90-0 | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207446-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: The Arteannuin M Biosynthesis Pathway in Artemisia annua

An in-depth technical guide on the core Arteannuin M biosynthesis pathway in Artemisia annua for researchers, scientists, and drug development professionals.

Introduction

Artemisia annua (sweet wormwood) is a plant of profound medicinal importance, being the sole natural source of the potent antimalarial compound artemisinin. The biosynthesis of artemisinin and its related sesquiterpenoid lactones, including this compound, is a complex metabolic process localized within the plant's glandular secretory trichomes. A comprehensive understanding of this pathway is paramount for advancements in metabolic engineering and synthetic biology, aimed at enhancing the production of these life-saving pharmaceuticals. This technical guide provides a detailed examination of the core biosynthetic pathway leading to this compound, presenting key enzymatic steps, quantitative data, and standardized experimental methodologies.

The Biosynthesis Pathway from Precursors to this compound

The journey to this compound begins with universal isoprenoid precursors, which are channeled into the specialized sesquiterpenoid pathway. The entire process involves enzymes from several classes, including synthases, reductases, and cytochrome P450s.

The biosynthesis of the five-carbon building blocks of isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs through two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[1][2] These precursors are converted to the C15 compound farnesyl diphosphate (FPP) by the enzyme farnesyl pyrophosphate synthase (FPS).[1] FPP is a critical branch-point metabolite, standing at the gateway to the synthesis of various sesquiterpenes.[1]

The first committed step in the artemisinin-specific pathway is the cyclization of FPP by amorpha-4,11-diene synthase (ADS) to yield amorpha-4,11-diene.[1][3] This is followed by a series of oxidative reactions catalyzed by the multifunctional cytochrome P450 monooxygenase, CYP71AV1. This enzyme performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic acid, via the intermediates artemisinic alcohol and artemisinic aldehyde.[1][3][4]

At the artemisinic aldehyde juncture, the pathway branches. One branch leads to artemisinic acid, a precursor of arteannuin B.[5][6] The other, more critical branch for artemisinin and this compound synthesis, involves the reduction of artemisinic aldehyde by artemisinic aldehyde Δ11(13)-reductase (DBR2) to form dihydroartemisinic aldehyde.[4][5][7] Subsequently, aldehyde dehydrogenase 1 (ALDH1) oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid (DHAA), the direct precursor to artemisinin.[1][7][8] The conversion of DHAA to artemisinin is considered a non-enzymatic, photo-oxidative process.[1][8] The formation of this compound branches from this central pathway, though the precise enzymatic or non-enzymatic conversion step from its immediate precursor is a subject of ongoing research.

Caption: The core biosynthetic pathway leading to this compound in A. annua.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of key metabolites. Overexpression of key enzymes has been shown to increase artemisinin yields significantly.[9]

Table 1: Kinetic Parameters of Key Pathway Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| ADS | Farnesyl Diphosphate | ~0.5 - 1.5 | ~0.03 | [10] |

| CYP71AV1 | Amorpha-4,11-diene | ~1.0 - 2.0 | ~0.1 | [1] |

| DBR2 | Artemisinic Aldehyde | ~10 - 20 | >1.0 | [5] |

| ALDH1 | Dihydroartemisinic Aldehyde | ~15 - 25 | ~1.0 |[7] |

Table 2: Representative Metabolite Concentrations in A. annua Leaves

| Metabolite | Concentration Range (µg/g dry weight) | Source |

|---|---|---|

| Artemisinin | 1,000 - 15,000 | [8] |

| Arteannuin B | 100 - 2,000 | [11][12] |

| Artemisinic Acid | 500 - 10,000 | [11][12] |

| Dihydroartemisinic Acid | 200 - 5,000 |[11] |

Experimental Protocols

The elucidation of the this compound pathway has been made possible by a combination of molecular biology, biochemistry, and analytical chemistry techniques.

The functional characterization of biosynthetic enzymes typically requires their expression in a heterologous host system, such as E. coli or S. cerevisiae.

Caption: Generalized workflow for cloning and expressing pathway genes.

Methodology:

-

RNA Isolation: Total RNA is extracted from isolated glandular trichomes using a commercial kit (e.g., Qiagen RNeasy Plant Mini Kit) to enrich for pathway gene transcripts.[8]

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The full-length coding sequence of the target gene is amplified from the cDNA library using gene-specific primers designed from sequence databases.

-

Cloning: The amplified DNA fragment is cloned into a suitable expression vector containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

-

Transformation & Expression: The recombinant plasmid is transformed into a suitable expression host. The culture is grown to an optimal density, and protein expression is induced.

-

Purification: Cells are lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography.

Enzyme assays are essential for determining the function and kinetic parameters of the purified proteins.

Caption: Standardized workflow for conducting in vitro enzyme assays.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a buffered solution, the purified enzyme, and required cofactors (e.g., NADPH for CYP71AV1, Mg²⁺ for ADS).

-

Initiation & Incubation: The reaction is started by the addition of the specific substrate (e.g., FPP for ADS; artemisinic aldehyde for DBR2). The mixture is incubated at an optimal temperature (e.g., 30°C).

-

Termination & Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate or hexane), which also serves to extract the often-hydrophobic products.

-

Analysis: The organic phase is collected, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic product against an authentic standard.[6]

Conclusion and Future Directions

The elucidation of the this compound and artemisinin biosynthetic pathway is a landmark achievement in natural product chemistry and plant science. The identification and characterization of key enzymes such as ADS, CYP71AV1, and DBR2 have provided critical tools for metabolic engineering.[13][14] Current research focuses on identifying regulatory factors, such as transcription factors, that control the expression of these pathway genes, and on elucidating the final, less-understood steps in the formation of diverse artemisinin-related compounds.[14] The ultimate goal remains the development of robust and cost-effective production platforms, either through high-yielding A. annua cultivars or engineered microbial systems, to ensure a stable global supply of these vital medicines.

References

- 1. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]

- 5. The activity of the artemisinic aldehyde Δ11(13) reductase promoter is important for artemisinin yield in different chemotypes of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Promoter variations in DBR2-like affect artemisinin production in different chemotypes of Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. malariaworld.org [malariaworld.org]

- 10. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Data on cytotoxic activity of an Artemisia annua herbal preparation and validation of the quantification method for active ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancing artemisinin content in and delivery from Artemisia annua: a review of alternative, classical, and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aging affects artemisinin synthesis in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Sesquiterpene: A Technical Guide to the Natural Sources and Isolation of Arteannuin M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a lesser-known yet significant sesquiterpene lactone, resides within the complex phytochemical tapestry of Artemisia annua L. This technical guide provides an in-depth exploration of the natural sourcing and isolation methodologies for this compound, catering to the needs of researchers, scientists, and professionals in the field of drug development. While its renowned relative, artemisinin, has been extensively studied for its potent antimalarial properties, this compound and other related sesquiterpenes present a frontier for new therapeutic discoveries. This document consolidates available scientific literature to deliver a comprehensive overview of extraction, isolation, and analytical quantification, alongside a plausible biosynthetic pathway and a hypothesized signaling pathway based on the activity of structurally similar compounds.

Natural Source and Biosynthesis

This compound is a naturally occurring sesquiterpenoid found in the medicinal plant Artemisia annua, commonly known as sweet wormwood or Qinghao.[1][2] This plant is the exclusive natural source of the potent antimalarial drug artemisinin and a host of other structurally related sesquiterpenes, including Arteannuin B and artemisinic acid.[3][4] The biosynthesis of these compounds occurs in the glandular trichomes of the plant.[5]

The biosynthesis of this compound is intricately linked to the artemisinin pathway, originating from the cyclization of farnesyl pyrophosphate (FPP). A key precursor to this compound is believed to be dihydroartemisinic acid.[6][7] In vivo studies on the transformation of dihydroartemisinic acid in Artemisia annua have shed light on the formation of various cadinane sesquiterpenes, including this compound.[6][7]

Isolation of this compound from Artemisia annua

The isolation of this compound from Artemisia annua is a multi-step process that involves extraction followed by chromatographic separation and purification. While specific protocols detailing the isolation of this compound are not as prevalent as those for artemisinin, a general methodology can be constructed based on the successful isolation of various sesquiterpenes from the plant. The key challenge lies in the separation of this compound from a complex mixture of structurally similar compounds.

General Experimental Protocol

The following protocol is a composite methodology derived from established procedures for the isolation of sesquiterpenoids from Artemisia annua.

2.1.1. Plant Material and Extraction

-

Plant Material: Dried aerial parts (leaves and flowering tops) of Artemisia annua are used as the starting material.

-

Extraction:

-

The dried plant material is coarsely powdered.

-

Extraction is typically performed using a non-polar solvent such as hexane or a slightly more polar solvent like chloroform or ethyl acetate to efficiently extract sesquiterpenes.

-

Soxhlet extraction or maceration with agitation are common methods. For a laboratory-scale extraction, maceration is often sufficient.

-

The solvent-to-plant material ratio is generally in the range of 10:1 (v/w).

-

The extraction is repeated multiple times (typically 3x) to ensure maximum recovery of the target compounds.

-

The extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2.1.2. Chromatographic Separation

The crude extract, being a complex mixture, requires chromatographic techniques for the separation of individual components.

-

Column Chromatography (Initial Fractionation):

-

The crude extract is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar polarity to this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

-

Fractions enriched with this compound from the initial column chromatography are further purified using preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

The elution can be isocratic or a shallow gradient to achieve fine separation of closely related sesquiterpenes.

-

Fractions corresponding to the peak of this compound are collected.

-

2.1.3. Crystallization and Characterization

-

Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate) to obtain pure crystals.

-

Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

Quantitative data specifically for this compound in Artemisia annua is not widely reported in the literature. The primary focus of quantitative analysis has been on artemisinin due to its established therapeutic importance. However, data on other major sesquiterpenes can provide a contextual understanding of the phytochemical landscape from which this compound is isolated.

| Compound | Plant Part | Extraction Method | Analytical Method | Yield (% of dry weight) | Reference |

| Artemisinin | Leaves | Microwave-assisted | GC-MS | 0.29 - 0.85% | [8] |

| Artemisinin | Leaves | Supercritical Fluid Extraction | GC-MS | 0.32% | [8] |

| Arteannuin B | Leaves | Microwave-assisted | GC-MS | 0.18 - 1.23% | [8] |

| Arteannuin B | Leaves | Supercritical Fluid Extraction | GC-MS | 1.18% | [8] |

| Artemisinic Acid | Leaves | Microwave-assisted | GC-MS | 0.32 - 2.33% | [8] |

| Artemisinic Acid | Leaves | Supercritical Fluid Extraction | GC-MS | 0.66% | [8] |

Note: The yields of these compounds can vary significantly based on the plant's geographical origin, harvest time, and the specific cultivar.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively investigated. However, studies on the structurally similar sesquiterpene, Arteannuin B, have provided insights into potential mechanisms of action. Arteannuin B has been shown to enhance the effectiveness of cisplatin in non-small cell lung cancer by regulating Connexin 43 and the MAPK signaling pathway.[9] Given the structural similarities, it is plausible that this compound may exhibit similar biological activities and modulate related signaling pathways.

The following diagram illustrates a hypothesized signaling pathway for this compound, based on the known effects of Arteannuin B. It is important to note that this is a putative pathway and requires experimental validation for this compound.

Conclusion and Future Directions

This compound represents an intriguing yet understudied component of Artemisia annua's rich chemical arsenal. This technical guide has outlined the current understanding of its natural sources and a plausible methodology for its isolation. The lack of extensive quantitative and bioactivity data for this compound highlights a significant research gap. Future investigations should focus on:

-

Developing and optimizing specific isolation protocols to obtain this compound in high purity and yield.

-

Conducting comprehensive quantitative analyses of this compound content across different Artemisia annua chemotypes and geographical locations.

-

Elucidating the specific biological activities of this compound and validating its effects on cellular signaling pathways.

Such research will not only enhance our fundamental understanding of this natural product but also unlock its potential for the development of novel therapeutic agents.

References

- 1. Profiling of sesquiterpenoid fractions from Artemisia annua L. and testing their in vitro anti-SARS-CoV-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HKU Scholars Hub: Structure elucidation of arteannuin O, a novel cadinane diol from Artemisia annua, and the synthesis of arteannuins K, L, M and O [hub.hku.hk]

- 3. Artemisia annua, a Traditional Plant Brought to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Seasonal and Differential Sesquiterpene Accumulation in Artemisia annua Suggest Selection Based on Both Artemisinin and Dihydroartemisinic Acid may Increase Artemisinin in planta [frontiersin.org]

- 5. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 6. Simultaneous Quantification of Five Sesquiterpene Components after Ultrasound Extraction in Artemisia annua L. by an Accurate and Rapid UPLC⁻PDA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalog.mercer.edu [catalog.mercer.edu]

An In-depth Technical Guide to Arteannuin M: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Isolated from Artemisia annua, a plant with a long history in traditional medicine, this compound is a compound of growing interest within the scientific community.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological significance.

Core Physical and Chemical Properties

This compound is a structurally complex molecule with the molecular formula C₁₅H₂₄O₄ and a molecular weight of 268.35 g/mol .[2] While specific experimental data for some physical properties remain to be fully characterized in publicly available literature, the following table summarizes the key known and calculated attributes of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O₄ | [2] |

| Molecular Weight | 268.35 g/mol | [2] |

| CAS Number | 207446-90-0 | [2] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in DMSO, ethanol, methanol, and chloroform. Quantitative data not available. | [3][4] |

Spectral Data and Characterization

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Data of this compound A comprehensive table of the ¹H and ¹³C NMR chemical shifts, coupling constants, and assignments will be compiled upon obtaining the full text of the pivotal Tetrahedron publication.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition and fragmentation pattern of this compound.

UPLC-Q-TOF-MS/MS Data: A study utilizing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) has reported the following mass-to-charge ratios for this compound:

-

Calculated m/z: 268.1675

-

Measured m/z: 291.1563 ([M+Na]⁺)[5]

Infrared (IR) Spectroscopy

Experimental Protocols

Isolation and Purification of this compound from Artemisia annua

While a specific, detailed protocol for the isolation of this compound is not available, a general procedure can be adapted from methods used for the extraction of other sesquiterpene lactones from Artemisia annua.

Workflow for the Proposed Isolation of this compound

Caption: Proposed workflow for the isolation and characterization of this compound.

Methodology:

-

Extraction: Dried and powdered aerial parts of Artemisia annua are subjected to extraction using a non-polar solvent such as hexane or ethyl acetate, either through maceration or Soxhlet extraction, to obtain a crude extract.

-

Column Chromatography: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the compound of interest are combined, and the solvent is evaporated. The resulting residue can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method specific for the quantification of this compound is not yet established in the literature. However, methods developed for the analysis of artemisinin and other sesquiterpenoids from Artemisia annua can be adapted and optimized.

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a suitable wavelength (to be determined based on the UV spectrum of pure this compound) or Evaporative Light Scattering Detector (ELSD).

-

Flow Rate: Approximately 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Biological Activity and Signaling Pathways

While this compound has been noted for its potential anti-malarial activity, detailed studies on its mechanism of action and its effects on specific signaling pathways are limited.[1] However, related compounds from Artemisia annua, such as Arteannuin B and Artemisinin, have been shown to possess anti-inflammatory properties through the modulation of key signaling cascades.

Potential Involvement in NF-κB and MAPK Signaling Pathways

Studies on Arteannuin B and Artemisinin have demonstrated their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. Given the structural similarities among these sesquiterpene lactones, it is hypothesized that this compound may also exert anti-inflammatory effects through similar mechanisms. Further research is necessary to confirm this hypothesis and to elucidate the specific molecular targets of this compound within these pathways.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound is a promising natural product from Artemisia annua with potential therapeutic applications. This guide has summarized the current knowledge of its physical and chemical properties and provided a framework for its experimental investigation. Further research is warranted to fully characterize its physical properties, develop and validate specific analytical methods, and elucidate its biological mechanisms of action. Such studies will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

- 1. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Arteannuin M and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a sesquiterpene lactone isolated from the plant Artemisia annua, belongs to a class of compounds that has garnered significant scientific interest for its diverse biological activities. While its close relative, artemisinin, is a cornerstone in antimalarial therapy, the specific biological profile of this compound and its derivatives remains an area of emerging research. This technical guide provides a comprehensive overview of the known biological activities of arteannuin-class compounds, with a particular focus on Arteannuin B as a well-studied analog, to extrapolate the potential therapeutic applications of this compound. Due to the limited availability of specific data for this compound, this guide leverages existing research on its structural analogs to present a cohesive understanding of their shared biological potential, encompassing cytotoxic, anti-inflammatory, antiviral, and antiparasitic properties.

Cytotoxic Activity

Table 1: Cytotoxic Activity of Arteannuin B and its Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Arteannuin B | A549 (Lung Carcinoma) | MTT Assay | 16.03 | [1] |

| Arteannuin B | MCF7 (Breast Adenocarcinoma) | MTT Assay | 8 - 36 | [2] |

| Arteannuin B | HCT116 (Colon Carcinoma) | MTT Assay | 8 - 36 | [2] |

| Arteannuin B | Jurkat (T-cell Leukemia) | MTT Assay | 8 - 36 | [2] |

| Arteannuin B | RD (Rhabdomyosarcoma) | MTT Assay | 8 - 36 | [2] |

| Arteannuin B Conjugate (with 3-ethoxycarbonylpiperidine) | MCF7 (Breast Adenocarcinoma) | MTT Assay | 8 - 36 | [2] |

| Arteannuin B Conjugate (with 3-ethoxycarbonylpiperidine) | HCT116 (Colon Carcinoma) | MTT Assay | 8 - 36 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well microplates

-

Test compounds (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Caption: Workflow for in vitro cytotoxicity screening.

Anti-inflammatory Activity

Sesquiterpene lactones from Artemisia annua have demonstrated significant anti-inflammatory properties. Arteannuin B, for instance, has been shown to inhibit the production of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Arteannuin B

| Activity | Cell Line | Inducer | Assay | Effect | Reference |

| Nitric Oxide (NO) Production Inhibition | Rat Peritoneal Cells | LPS | Griess Assay | Significant reduction | [3] |

| Prostaglandin E2 (PGE2) Production Inhibition | Rat Peritoneal Cells | LPS | ELISA | Significant reduction | [3] |

| Cytokine (VEGF, IL-1β, IL-6, TNF-α) Secretion Inhibition | Rat Peritoneal Cells | LPS | ELISA | Significant reduction | [3] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound or derivatives)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophage cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control groups (cells with LPS only, and cells with medium only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many sesquiterpene lactones, including Arteannuin B, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway.

Antiviral Activity

Derivatives of artemisinin have shown a broad spectrum of antiviral activities. While specific studies on this compound are lacking, Arteannuin B has been evaluated for its potential against SARS-CoV-2.

Table 3: Antiviral Activity of Arteannuin B

| Compound | Virus | Cell Line | Assay | EC50 (µM) | Reference |

| Arteannuin B | SARS-CoV-2 | Vero E6 | Time-of-drug-addition | 10.28 ± 1.12 | [4] |

Experimental Protocol: Antiviral Screening Assay

A general workflow for screening natural products for antiviral activity involves infecting host cells with the virus and then treating them with the test compound.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock

-

Complete cell culture medium

-

Test compounds

-

96-well plates

-

Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral proteins)

Procedure:

-

Cell Seeding: Seed host cells in 96-well plates and incubate until they form a confluent monolayer.

-

Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a period of viral adsorption, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable method. For example, in a plaque reduction assay, the number of viral plaques is counted. In an RT-qPCR based assay, the amount of viral RNA is quantified.

-

Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50).

Caption: Workflow for in vitro antiviral screening.

Antiparasitic Activity

The parent compound, artemisinin, is a potent antimalarial drug. While this compound is suggested to have antimalarial potential, quantitative data is not currently available in the literature. However, the activity of artemisinin and its derivatives against various parasites is well-documented.

Table 4: Antiparasitic Activity of Artemisinin and its Derivatives

| Compound | Parasite | Assay | IC50 | Reference |

| Artemisinin | Plasmodium falciparum | In vitro | 1.9 x 10⁻⁸ M | [5] |

| Dihydroartemisinin | Plasmodium falciparum | In vitro | 0.3 x 10⁻⁸ M | [5] |

| Artesunate | Plasmodium falciparum | In vitro | 1.1 x 10⁻⁸ M | [5] |

Conclusion

The available scientific literature strongly suggests that this compound, as a member of the arteannuin class of sesquiterpene lactones, holds significant therapeutic potential. While direct experimental data for this compound is limited, the well-documented cytotoxic, anti-inflammatory, antiviral, and antiparasitic activities of its close analogs, particularly Arteannuin B and artemisinin, provide a strong rationale for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to explore the biological activities of this compound and its synthetic derivatives, paving the way for the development of novel therapeutic agents. Future research should focus on the isolation or synthesis of this compound and its derivatives in sufficient quantities for comprehensive biological evaluation to fully elucidate their therapeutic promise.

References

The Therapeutic Potential of Sesquiterpene Lactones from Artemisia annua: A Technical Guide with a Focus on Arteannuin B

Introduction

Artemisia annua L., also known as sweet wormwood, is a plant of significant medicinal importance, primarily as the source of the potent antimalarial drug, artemisinin.[1][2] Beyond artemisinin, this plant is a rich reservoir of other sesquiterpene lactones, a class of secondary metabolites known for a wide array of biological activities.[1][3] This technical guide explores the therapeutic potential of these compounds, with a particular focus on Arteannuin B, a non-artemisinin sesquiterpene lactone that has demonstrated promising anti-inflammatory and anticancer properties. While another constituent, Arteannuin M, has been isolated and synthesized, there is a notable scarcity of research into its specific therapeutic applications.[4][5][6] Therefore, this document will leverage the more extensive research on Arteannuin B and other related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Therapeutic Applications of Sesquiterpene Lactones from Artemisia annua

The sesquiterpene lactones found in Artemisia annua exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antiulcerogenic effects.

Anti-inflammatory Activity

Arteannuin B has been identified as a potent anti-inflammatory agent.[7] It has been shown to attenuate inflammatory responses by inhibiting the activation of the NF-κB pathway.[7] This is a crucial pathway that regulates the expression of pro-inflammatory cytokines and enzymes. Other sesquiterpene lactones from Artemisia annua also exhibit anti-inflammatory properties, suggesting a common mechanism of action related to the modulation of key inflammatory signaling cascades.[8]

Anticancer Activity

Several studies have highlighted the anticancer potential of Arteannuin B. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, pancreas, prostate, and non-small cell lung cancer cells.[9][10] Notably, an extract of an artemisinin-deficient Artemisia annua preparation, which contained Arteannuin B as a key component, exhibited potent anticancer activity.[9] Furthermore, Arteannuin B has been found to enhance the efficacy of conventional chemotherapy drugs like cisplatin in non-small cell lung cancer.[11] Derivatives of Arteannuin B have also shown activity against leukemia cells in vitro.[12]

The anticancer mechanisms of artemisinin and its derivatives have been more extensively studied and are thought to involve the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of angiogenesis.[13][14]

Neuroprotective Effects

While specific studies on this compound's neuroprotective effects are lacking, artemisinin and its derivatives have demonstrated therapeutic potential in neurodegenerative disorders.[15][16] Their neuroprotective activities are attributed to their ability to reduce oxidative stress, inflammation, and the accumulation of amyloid-beta protein.[15]

Antiulcerogenic Activity

Certain sesquiterpene lactones from Artemisia annua, such as dihydro-epideoxyarteannuin B and deoxyartemisinin, have shown antiulcerogenic activity in animal models.[17] Their mechanism is suggested to be linked to an increase in prostaglandin synthesis.[17]

Quantitative Data on the Biological Activity of Arteannuin B

The following table summarizes the quantitative data available for the anti-tumor activity of Arteannuin B.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Arteannuin B | A549 (Human lung cancer) | MTT assay | 16.03 μM | [10] |

| Arteannuin B-PLGA Microspheres | A549 (Human lung cancer) | MTT assay | 3.82 μM | [10] |

| Arteannuin B Derivative (VI) | P388 (Leukemia) | In vitro growth inhibition | 97.5% inhibition at 10 µg/ml | [12] |

| Arteannuin B Derivative (VII) | P388 (Leukemia) | In vitro growth inhibition | 80% inhibition at 10 µg/ml | [12] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the therapeutic effects of Arteannuin B.

In Vitro Anti-inflammatory Activity Assessment

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with varying concentrations of Arteannuin B for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65).

In Vitro Anticancer Activity Assessment

-

Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231, MCF-7, MIA PaCa-2, PC-3, A549) and normal cells are used.[9]

-

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with different concentrations of Arteannuin B for a specified period (e.g., 48 or 72 hours). Cell viability is assessed by adding MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.[10]

-

Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9]

-

Apoptosis Assay: Apoptosis can be evaluated by various methods, including Annexin V/PI staining followed by flow cytometry, and analysis of caspase activation (e.g., caspase-3) by western blotting or colorimetric assays.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of sesquiterpene lactones from Artemisia annua are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

Arteannuin B exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway.[7] Specifically, it has been shown to covalently bind to the ubiquitin-conjugating enzyme UBE2D3, which inhibits the ubiquitination of RIP1 and NEMO, crucial steps for NF-κB activation.[7]

References

- 1. Artemisia annua L.: evidence of sesquiterpene lactones’ fraction antinociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Total synthesis of (+)-arteanniun M using the tandem oxy-Cope/ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Antitumor activity of an Artemisia annua herbal preparation and identification of active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. worldscientific.com [worldscientific.com]

- 12. [Derivatives of arteannuin B with antileukemia activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Editorial: Anticancer Potential of Artemisia annua [frontiersin.org]

- 14. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 15. More than anti-malarial agents: therapeutic potential of artemisinins in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antiulcerogenic activity of some sesquiterpene lactones isolated from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Investigated Mechanism of Action of Arteannuin M

For Immediate Release

This technical whitepaper provides a detailed examination of the current understanding of the mechanism of action of Arteannuin M, a sesquiterpenoid lactone isolated from Artemisia annua. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds. While direct research on this compound is still emerging, this guide synthesizes available data and extrapolates potential mechanisms based on the activities of closely related analogues.

Executive Summary

This compound, a constituent of the traditional medicinal plant Artemisia annua, has garnered scientific interest for its potential biological activities. Investigations have indicated that this compound can modulate key inflammatory pathways, pointing towards a promising therapeutic profile. This document will delve into its known effects on tumor necrosis factor-alpha (TNF-α) and the proposed downstream signaling cascade involving the nuclear factor-kappa B (NF-κB) pathway. Furthermore, we will explore the cytotoxic potential of related compounds to provide a broader context for the therapeutic applications of this class of molecules.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The primary mechanism of action attributed to this compound and its analogues revolves around the attenuation of inflammatory responses. This is primarily achieved through the modulation of TNF-α and the subsequent inhibition of the NF-κB signaling pathway.

Inhibition of TNF-α

This compound has been shown to contribute to the degradation of TNF-α, a critical pro-inflammatory cytokine involved in systemic inflammation. While specific quantitative data on the direct inhibition of TNF-α by this compound is not yet widely available, studies on extracts of Artemisia annua containing this compound have demonstrated a significant reduction in TNF-α production in activated neutrophils. For instance, one study showed that an extract of A. annua completely inhibited TNF-α production at concentrations of 50, 100, and 200 μg/mL[1]. At lower concentrations of 25, 10, and 5 μg/mL, the extract inhibited TNF-α production by 89%, 54%, and 38%, respectively[1].

Proposed Inhibition of the NF-κB Signaling Pathway

TNF-α exerts its pro-inflammatory effects predominantly through the activation of the NF-κB signaling pathway. It is therefore highly probable that this compound's mechanism of action involves the suppression of this critical pathway. This hypothesis is strongly supported by studies on closely related compounds such as Arteannuin B and Dihydroarteannuin[2][3]. These compounds have been shown to inhibit NF-κB activation by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, a crucial step for the transcription of pro-inflammatory genes.

The proposed signaling pathway is as follows:

Cytotoxic Activity of Related Arteannuin Compounds

| Compound | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Jurkat (T-cell leukemia) IC50 (µM) | RD (Rhabdomyosarcoma) IC50 (µM) | Reference |

| Arteannuin B (1) | 19.54 ± 0.06 | 32.52 ± 0.09 | 36.10 ± 0.07 | 35.95 ± 0.06 | 24.84 ± 0.05 | [4] |

| Derivative 3a | 83.42 ± 0.08 | 74.03 ± 0.04 | 95.96 ± 0.05 | > 100 | 78.29 ± 0.15 | [4] |

| Derivative 3b | 89.55 ± 0.06 | 99.79 ± 0.04 | 98.33 ± 0.03 | 91.16 ± 0.06 | 98.43 ± 0.03 | [4] |

| Derivative 3d | 17.43 ± 0.06 | 20.51 ± 0.07 | 18.22 ± 0.05 | 27.3 ± 0.09 | 8.57 ± 0.04 | [4] |

| Derivative 3e | 18.15 ± 0.05 | 19.14 ± 0.05 | 19.36 ± 0.07 | 30.74 ± 0.1 | 11.27 ± 0.04 | [4] |

| Derivative 3f | 56.43 ± 0.03 | 63.13 ± 0.06 | 60.82 ± 0.04 | 69.93 ± 0.09 | 46.15 ± 0.03 | [4] |

| Derivative 3h | 91.7 ± 0.05 | > 100 | 92.77 ± 0.04 | > 100 | 71.53 ± 0.06 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound. These protocols are based on established methods used for related compounds.

TNF-α Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on TNF-α production in stimulated immune cells.

Methodology:

-

Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.

NF-κB Signaling Pathway Analysis (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the TNF-α inhibition assay.

-

Protein Extraction:

-

Cytoplasmic and Nuclear Fractions: Lyse the cells using a nuclear and cytoplasmic extraction kit to separate the protein fractions.

-

Whole-Cell Lysates: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts or Lamin B1 for nuclear extracts) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective loading controls.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its biological effects through the modulation of inflammatory pathways, primarily by inhibiting TNF-α and subsequently the NF-κB signaling cascade. While direct and comprehensive studies on this compound are needed to fully elucidate its mechanism of action and therapeutic potential, the data from related compounds provide a solid foundation for future research.

Further investigations should focus on:

-

Determining the precise molecular target of this compound within the NF-κB pathway.

-

Quantifying the IC50 values of this compound against a panel of cancer cell lines and in various inflammatory models.

-

Conducting in vivo studies to validate the anti-inflammatory and potential anti-cancer efficacy of this compound.

The insights provided in this whitepaper aim to catalyze further research into this compound, a promising natural compound with the potential for development into a novel therapeutic agent.

References

- 1. An extract of the medicinal plant Artemisia annua modulates production of inflammatory markers in activated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroarteannuin ameliorates lupus symptom of BXSB mice by inhibiting production of TNF-alpha and blocking the signaling pathway NF-kappa B translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Prediction of Arteannuin M Targets: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to identify and characterize the molecular targets of Arteannuin M, a sesquiterpenoid isolated from Artemisia annua. This document is intended for researchers, scientists, and drug development professionals interested in the computational prediction of drug targets.

Introduction to this compound and Rationale for In Silico Target Prediction

This compound is a natural product found in Artemisia annua, a plant renowned for producing the potent antimalarial drug artemisinin.[1][2] While related to artemisinin, this compound possesses its own distinct chemical structure and pharmacological properties. Preliminary studies suggest that this compound exhibits anti-inflammatory effects, with evidence pointing towards its ability to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) in animal models of osteoarthritis.[3] However, the precise molecular targets and mechanisms of action underlying these effects remain largely uncharacterized.

In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the biological targets of a small molecule like this compound.[4][5][6] These computational techniques can prioritize potential protein targets for subsequent experimental validation, thereby accelerating the drug discovery process.[7][8] This guide outlines a plausible computational workflow to elucidate the targets of this compound, starting from its known anti-inflammatory activity and expanding to a broader target landscape.

A Hypothetical In Silico Workflow for this compound Target Identification

A multi-faceted in silico approach, integrating both ligand-based and structure-based methods, would be optimal for predicting the targets of this compound. The overall workflow is depicted in the diagram below.

Data Presentation: Hypothetical In Silico Prediction Results

The following tables summarize the kind of quantitative data that would be generated from the in silico workflow described above. Note: This data is purely illustrative and intended to exemplify the output of such an analysis.

Table 1: Hypothetical Reverse Docking Results of this compound against Key Inflammatory Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| TNF-α Converting Enzyme (TACE) | 2I47 | -9.2 | 150 | HIS-405, GLU-406, TYR-441 |

| IKKβ | 4KIK | -8.7 | 250 | LYS-44, GLU-149, CYS-99 |

| p38 MAPK | 3S3I | -8.1 | 400 | LYS-53, MET-109, GLY-110 |

| COX-2 | 5IKR | -7.9 | 550 | ARG-120, TYR-355, SER-530 |

| JNK1 | 3PZE | -7.5 | 700 | LYS-55, MET-111, GLN-119 |

Table 2: Hypothetical Top-Ranked Targets from a Genome-Wide Reverse Docking Screen

| Target Protein | Gene Symbol | Docking Score (kcal/mol) | Predicted Function | Cellular Pathway |

| Peroxisome proliferator-activated receptor gamma | PPARG | -9.8 | Lipid metabolism, Inflammation | PPAR signaling pathway |

| B-cell lymphoma 2 | BCL2 | -9.5 | Apoptosis regulation | Apoptosis |

| Mitogen-activated protein kinase 14 | MAPK14 | -9.1 | Signal transduction | MAPK signaling pathway |

| Cyclooxygenase-2 | PTGS2 | -8.9 | Inflammation, Prostanoid biosynthesis | Arachidonic acid metabolism |

| Nuclear factor kappa B subunit 1 | NFKB1 | -8.6 | Transcription factor, Immune response | NF-κB signaling pathway |

Experimental Protocols for Target Validation

Following the in silico predictions, experimental validation is crucial. Below are detailed methodologies for key validation experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

-

Immobilization of Target Protein:

-

Recombinantly express and purify the high-priority target proteins (e.g., TACE, IKKβ).

-

Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified target protein (50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~2000 Resonance Units (RU).

-

Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound (e.g., 0.1 to 100 µM) in a running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of this compound over the immobilized target protein surface and a reference flow cell.

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface between injections using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference sensorgram from the active sensorgram.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

In Vitro Kinase Assay for IKKβ Inhibition

-

Assay Setup:

-

Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP, and 1 µg of recombinant IKKβ.

-

Add varying concentrations of this compound or a known IKKβ inhibitor (as a positive control) to the reaction mixture.

-

Initiate the kinase reaction by adding 1 µg of the substrate (e.g., a GST-tagged IκBα fragment).

-

-

Reaction and Detection:

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with a phospho-specific antibody against IκBα.

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the in silico prediction of this compound targets.

This technical guide provides a framework for the in silico prediction of this compound targets. By combining various computational methods and validating the predictions through rigorous experimental protocols, it is possible to elucidate the molecular mechanisms of this promising natural product. The presented workflows, data tables, and diagrams serve as a template for conducting such research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 3. This compound | TNF | Antifection | TargetMol [targetmol.com]

- 4. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New computational method for identifying drug targets - Research Highlights - Nature Middle East [natureasia.com]

The Enigmatic Sesquiterpene: A Technical Guide to Arteannuin M

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteannuin M is a cadinane-type sesquiterpene lactone originating from the medicinal plant Artemisia annua. While its close relative, artemisinin, is a cornerstone of modern antimalarial therapy, this compound remains a molecule of significant interest yet limited biological characterization. This document provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It details the key synthetic methodologies, including a total synthesis and a reconstructive synthesis from artemisinin, providing step-by-step protocols for these landmark experiments. Due to the sparse public data on its specific biological activity, this guide also contextualizes this compound within the broader family of bioactive sesquiterpenoids from A. annua, summarizing their known cytotoxic and anti-inflammatory properties to highlight potential avenues for future research into this intriguing natural product.

Discovery and History

This compound is a naturally occurring sesquiterpene that can be isolated from Artemisia annua, the same plant renowned for producing the potent antimalarial compound artemisinin[1]. The history of this compound is closely tied to the broader phytochemical exploration of this plant, which intensified following the discovery of artemisinin in the 1970s[2].

The formal scientific literature first describes the synthesis of this compound in 2001. In a study focused on the structure elucidation of other novel cadinane diols from A. annua, Sy et al. reported a reconstructive synthesis of Arteannuins K, L, and M. This work also corrected the previously misassigned stereochemistry of the 5-hydroxyl group for these compounds[2][3][4].

Also in 2001, the first total synthesis of (+)-Arteannuin M was accomplished by Barriault and Deon, providing a landmark achievement in the synthetic chemistry of this natural product[5][6]. This enantiomer of the natural product helped to unambiguously establish its absolute configuration[5]. Despite these synthetic milestones, dedicated studies on the isolation, quantification, and biological activity of this compound have been limited, and it remains a less-characterized constituent of A. annua compared to compounds like artemisinin and Arteannuin B.

Chemical Properties

This compound is a member of the cadinane class of sesquiterpenoids. A summary of its key chemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₄ | MedChemExpress |

| Molecular Weight | 268.35 g/mol | MedChemExpress |

| Class | Sesquiterpene, Cadinane | [7] |

| Natural Source | Artemisia annua | [1] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols: Chemical Synthesis

Two primary synthetic routes to this compound have been described in the literature: a total synthesis of its enantiomer, (+)-Arteannuin M, and a reconstructive synthesis from the more abundant natural product, artemisinin.

Total Synthesis of (+)-Arteannuin M

The first total synthesis was reported by Barriault and Deon in 2001[5]. The key step in their approach is a tandem oxy-Cope/transannular ene reaction to construct the core bicyclic structure of the molecule with high diastereoselectivity.

Methodology:

-

Preparation of the Divinylcyclohexanol Precursor: The synthesis begins with the preparation of a 1,2-divinylcyclohexanol intermediate. This is achieved by a halogen-metal exchange of a 3-iodo-3-butenol silyl ether using tert-butyllithium, followed by the addition of a ketone derived from (+)-limonene.

-

Tandem oxy-Cope/Ene Reaction: The divinylcyclohexanol precursor is heated in toluene with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a sealed tube. This condition triggers a sequence of pericyclic reactions: an oxy-Cope rearrangement followed by a transannular ene reaction. This key step forms the cadinane framework of this compound as a single diastereoisomer.

-

Subsequent Functional Group Manipulations: Following the construction of the core, a series of standard organic chemistry transformations are employed to install the remaining functional groups and complete the synthesis of (+)-Arteannuin M.

Reconstructive Synthesis from Artemisinin

Sy et al. described a synthesis of this compound as part of a larger study on related compounds[3]. This approach utilizes the readily available artemisinin as a starting material.

Methodology:

-

Starting Material: The synthesis begins with artemisinin, isolated from A. annua.

-

Chemical Transformation: A series of chemical transformations are performed to convert the artemisinin scaffold into dihydro-epi-deoxyarteannuin B.

-

Conversion to this compound: Further synthetic steps, which involve stereochemical corrections and functional group interconversions, are used to transform the intermediate into this compound. The specifics of this multi-step process are detailed in the 2001 Tetrahedron publication. This route was instrumental in confirming the correct relative stereochemistry of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scite.ai [scite.ai]

- 5. Total synthesis of (+)-arteanniun M using the tandem oxy-Cope/ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arteannuin M and its related sesquiterpenoid compounds found in Artemisia annua. The document covers their biosynthesis, chemical structures, and biological activities, with a focus on providing practical information for research and development.

Introduction to this compound and Related Compounds

Artemisia annua, commonly known as sweet wormwood, is a medicinal plant renowned for producing a diverse array of bioactive sesquiterpenoids. While artemisinin is the most famous of these compounds due to its potent antimalarial properties, a number of structurally related molecules, including this compound, are also present in the plant. These compounds share a common biosynthetic origin and exhibit a range of biological activities that are of significant interest to the scientific community. This guide will delve into the chemical and biological landscape of this compound and its analogues, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of Sesquiterpenoids in Artemisia annua

The concentration of this compound and its related compounds can vary significantly depending on the plant chemotype, geographical origin, and developmental stage. While specific quantitative data for this compound is not extensively reported in publicly available literature, the concentrations of several key related sesquiterpenoids have been determined in various studies. These data provide a valuable reference for understanding the phytochemical profile of Artemisia annua.

| Compound | Plant Part | Concentration Range (% dry weight) | Analytical Method | Reference |

| Artemisinin | Leaves | 0.01 - 1.4 | HPLC, LC-MS | [1][2] |

| Flowers | 0.42 ± 0.03 | HPLC | [1] | |

| Arteannuin B | Aerial Parts | 0.046 - 0.859 | UPLC-PDA | [3] |

| Leaves & Flowers | Higher in northern China chemotypes | Not specified | [4] | |

| Arteannuin C | Aerial Parts | 0.021 - 0.297 | UPLC-PDA | [3] |

| Dihydroartemisinic acid (DHAA) | Aerial Parts | 0.042 - 1.358 | UPLC-PDA | [3] |

| Artemisinic acid (AA) | Aerial Parts | 0.044 - 1.517 | UPLC-PDA | [3] |

| Leaves & Flowers | Higher in northern China chemotypes | Not specified | [4] |

Note: The concentration of these compounds is highly variable. The data presented represents a range of reported values and should be considered as a general guideline.

Biosynthesis of this compound and Related Cadinane Sesquiterpenoids

The biosynthesis of this compound and its relatives originates from the isoprenoid pathway, specifically from the cyclization of farnesyl pyrophosphate (FPP). The pathway leading to artemisinin is the most studied, and it is understood that other cadinane sesquiterpenoids, including this compound, diverge from common intermediates. The biosynthesis is a complex process that is believed to involve both enzymatic and non-enzymatic steps.

Experimental Protocols

General Protocol for the Isolation of Sesquiterpene Lactones from Artemisia annua

This protocol provides a general framework for the extraction and isolation of sesquiterpene lactones, which can be adapted for the specific target of this compound.

Methodology:

-

Extraction: Dried and powdered leaves of Artemisia annua are extracted with a nonpolar solvent such as hexane. This can be done using maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between hexane and acetonitrile, to separate compounds based on their polarity. Artemisinin and related compounds typically partition into the more polar acetonitrile phase.

-

Chromatography: The residue from the acetonitrile phase is then subjected to column chromatography on silica gel. A gradient elution system, such as increasing concentrations of ethyl acetate in hexane, is used to separate the different sesquiterpenoids.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compounds. Fractions containing compounds of interest are then further purified using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The purified compounds are then subjected to structural analysis using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[5][6][7]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

In Vivo Anticancer Activity (Xenograft Model)

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard preclinical models to evaluate the in vivo efficacy of anticancer compounds.[8][9][10]

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the growth of the tumors by measuring their dimensions with calipers.

-

Treatment: Once the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound, formulated in a suitable vehicle) and a vehicle control to the respective groups according to a predetermined schedule and route of administration.

-

Tumor Volume Measurement: Continue to measure tumor volumes throughout the treatment period.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo anticancer efficacy of the compound.

Biological Activities and Signaling Pathways

While the primary focus of research on Artemisia annua compounds has been on their antimalarial activity, there is growing evidence for their potential as anticancer agents. Arteannuin B, a close structural relative of this compound, has been shown to enhance the effectiveness of cisplatin in non-small cell lung cancer by modulating the MAPK signaling pathway.[11] Artemisinin and its derivatives have been reported to affect various signaling pathways implicated in cancer, including the Wnt/β-catenin, mTOR, and NF-κB pathways.[12] It is plausible that this compound may exert its biological effects through similar mechanisms.

Conclusion

This compound and its related compounds from Artemisia annua represent a promising area for drug discovery and development. Their complex chemistry and diverse biological activities warrant further investigation. This technical guide provides a foundational resource for researchers to explore the potential of these natural products, from their basic chemistry and biology to their preclinical evaluation. Future research should focus on elucidating the precise mechanisms of action of this compound and optimizing its therapeutic potential.

References

- 1. Survey of artemisinin production by diverse Artemisia species in northern Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]